4-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid
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Overview
Description
4-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with chloro, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The process may include steps such as chlorination, methoxylation, and trifluoromethylation to introduce the respective substituents on the benzoic acid core .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated derivative of the compound .
Scientific Research Applications
4-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The trifluoromethyl group enhances the compound’s stability and bioactivity, making it useful in the development of agrochemicals.
Materials Science: The compound’s unique chemical properties make it a candidate for use in materials science research.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Comparison: 4-Chloro-2-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties. Compared to 4-Chloro-2-methylbenzoic acid, the methoxy group increases the compound’s electron-donating ability, while the trifluoromethyl group enhances its stability and bioactivity .
Properties
IUPAC Name |
4-chloro-2-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-5-2-8(15(17,18)19)6-12(13)11-7-9(16)3-4-10(11)14(20)21/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBMYXHDGCYHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692143 |
Source
|
Record name | 5-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-83-8 |
Source
|
Record name | 5-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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